N-(4,5-Dihydroxy-6-hydroxymethyl-2-octyloxy-tetrahydro-pyran-3-yl)-acetamide
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Overview
Description
Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside: is a carbohydrate-based surfactant widely used in biochemical research. It is known for its ability to solubilize membrane proteins without denaturing them, making it a valuable tool in the study of membrane protein structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with octanol. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired glycosidic bond .
Industrial Production Methods: In an industrial setting, the production of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside involves large-scale glycosylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside primarily undergoes substitution reactions due to the presence of the glycosidic bond. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside is used in the synthesis of complex carbohydrates and glycoproteins. It serves as a building block for the preparation of glycosylated compounds .
Biology: In biological research, this compound is employed to solubilize and stabilize membrane proteins, facilitating their study through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy .
Medicine: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside is investigated for its potential therapeutic applications, including drug delivery systems and as a component in formulations for targeted drug delivery .
Industry: In the industrial sector, this compound is used in the formulation of detergents and cleaning agents due to its surfactant properties .
Mechanism of Action
The mechanism by which Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside exerts its effects involves the interaction with membrane proteins, leading to their solubilization without denaturation. This is achieved through the formation of micelles that encapsulate the hydrophobic regions of the proteins, allowing them to remain in solution . The molecular targets include various membrane proteins, and the pathways involved are related to protein solubilization and stabilization .
Comparison with Similar Compounds
Octyl Glucoside: Another carbohydrate-based surfactant used for protein solubilization.
Nonyl Glucoside: Similar in structure but with a longer alkyl chain, providing different solubilization properties.
Decyl Maltoside: A maltoside-based surfactant with applications in membrane protein research.
Uniqueness: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside is unique due to its specific glycosidic linkage and the presence of the acetamido group, which enhances its ability to solubilize membrane proteins without denaturing them. This makes it particularly valuable in studies requiring the preservation of protein structure and function .
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLKQDFJNOXCNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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